2-((5-Bromopyrimidin-2-yl)thio)acetic acid

説明

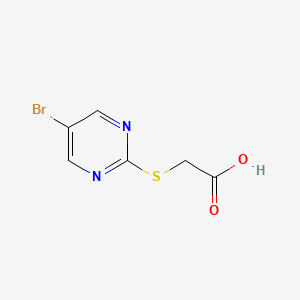

Structure

3D Structure

特性

IUPAC Name |

2-(5-bromopyrimidin-2-yl)sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2S/c7-4-1-8-6(9-2-4)12-3-5(10)11/h1-2H,3H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFXJQVEMVQMSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)SCC(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640607 |

Source

|

| Record name | [(5-Bromopyrimidin-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52767-92-7 |

Source

|

| Record name | [(5-Bromopyrimidin-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 2-((5-Bromopyrimidin-2-yl)thio)acetic acid: A Key Building Block in Medicinal Chemistry

CAS Number: 52767-92-7

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-((5-Bromopyrimidin-2-yl)thio)acetic acid

2-((5-Bromopyrimidin-2-yl)thio)acetic acid is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique trifunctional architecture—comprising a pyrimidine core, a reactive bromine atom, and a carboxylic acid moiety—renders it an invaluable intermediate for the synthesis of complex molecular scaffolds. This guide provides a comprehensive overview of its synthesis, characterization, and strategic applications, with a particular focus on its role in the development of kinase inhibitors and other targeted therapeutics.

The pyrimidine nucleus is a common feature in a multitude of biologically active compounds, including several approved drugs. The strategic placement of a bromine atom at the 5-position of the pyrimidine ring offers a handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space around the core scaffold.[1] Simultaneously, the thioacetic acid side chain provides a convenient point for amide bond formation, allowing for the conjugation of this molecule to other fragments or pharmacophores.[1] This combination of reactive sites makes 2-((5-Bromopyrimidin-2-yl)thio)acetic acid a powerful tool for the construction of compound libraries in drug discovery programs.[1]

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectroscopic profile of 2-((5-Bromopyrimidin-2-yl)thio)acetic acid is fundamental for its effective use in synthesis and for the unambiguous characterization of its derivatives.

Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 52767-92-7 | [2] |

| Molecular Formula | C₆H₅BrN₂O₂S | [2] |

| Molecular Weight | 249.09 g/mol | [2] |

| IUPAC Name | 2-((5-bromopyrimidin-2-yl)thio)acetic acid | [1] |

| Appearance | Typically a solid | - |

| Purity | Commercially available with ≥98% purity | [2] |

Spectroscopic Data

While comprehensive, experimentally validated spectroscopic data for 2-((5-Bromopyrimidin-2-yl)thio)acetic acid is not widely available in public literature, the expected spectral characteristics can be predicted based on its structure. Researchers synthesizing or utilizing this compound should perform thorough characterization using the following techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the methylene protons of the thioacetic acid group and two singlets in the aromatic region corresponding to the protons on the pyrimidine ring. The chemical shifts will be influenced by the solvent used.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid, the methylene carbon, and the four unique carbons of the 5-bromopyrimidine ring.

-

Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and various C-N and C-S stretching vibrations.

Synthesis of 2-((5-Bromopyrimidin-2-yl)thio)acetic acid

A plausible and efficient synthesis of 2-((5-Bromopyrimidin-2-yl)thio)acetic acid involves the nucleophilic substitution of a dihalogenated pyrimidine with thioglycolic acid. A representative experimental protocol is detailed below. This procedure is based on established synthetic methodologies for similar compounds.[3]

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

Materials:

-

2,5-Dibromopyrimidine or 2-Chloro-5-bromopyrimidine

-

Thioglycolic acid

-

A suitable base (e.g., Sodium hydroxide, Potassium carbonate)

-

A suitable solvent (e.g., Ethanol, Dimethylformamide)

-

Hydrochloric acid (for acidification)

-

Standard laboratory glassware and purification apparatus

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chosen 5-bromo-2-halopyrimidine (1 equivalent) in the selected solvent.

-

Addition of Reagents: To this solution, add thioglycolic acid (1.1 equivalents) followed by the slow addition of the base (2.2 equivalents).

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in water and acidify with hydrochloric acid to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system.

Causality Behind Experimental Choices:

-

The use of a base is crucial to deprotonate the thiol group of thioglycolic acid, forming a more nucleophilic thiolate anion which readily attacks the electron-deficient C2 position of the pyrimidine ring.

-

Heating the reaction mixture increases the rate of the nucleophilic aromatic substitution reaction.

-

Acidification of the reaction mixture after completion protonates the carboxylate, leading to the precipitation of the desired carboxylic acid product.

Caption: Synthetic workflow for 2-((5-Bromopyrimidin-2-yl)thio)acetic acid.

Applications in Drug Discovery and Development

The trifunctional nature of 2-((5-Bromopyrimidin-2-yl)thio)acetic acid makes it a highly valuable scaffold for the synthesis of diverse molecular architectures, particularly in the realm of kinase inhibitor development.

A Versatile Scaffold for Kinase Inhibitors

Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Many kinase inhibitors are designed to bind to the ATP-binding site of the enzyme. The pyrimidine core of 2-((5-Bromopyrimidin-2-yl)thio)acetic acid can serve as a scaffold that mimics the adenine ring of ATP, forming key hydrogen bonding interactions within the kinase hinge region.

The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, which can be tailored to occupy specific pockets within the kinase active site, thereby enhancing potency and selectivity.

The carboxylic acid functionality can be converted to an amide through coupling with a diverse set of amines. This amide linkage can be used to introduce additional pharmacophoric features or to modulate the physicochemical properties of the final compound, such as solubility and cell permeability.

Representative Synthetic Application: A Hypothetical Kinase Inhibitor

The following scheme illustrates a potential synthetic route to a hypothetical kinase inhibitor using 2-((5-Bromopyrimidin-2-yl)thio)acetic acid as the starting material.

Caption: Synthetic pathway to a hypothetical kinase inhibitor.

Step-by-Step Elaboration:

-

Amide Formation: The carboxylic acid of 2-((5-Bromopyrimidin-2-yl)thio)acetic acid is activated with a suitable coupling reagent (e.g., HATU, HOBt/EDC) and reacted with a desired amine to form a stable amide bond. The choice of amine is critical for introducing functionality that can interact with the solvent-exposed region of the kinase or improve pharmacokinetic properties.

-

Suzuki-Miyaura Cross-Coupling: The resulting amide intermediate, which still contains the reactive bromine atom, is then subjected to a Suzuki-Miyaura cross-coupling reaction with an appropriate aryl or heteroaryl boronic acid. This step introduces a substituent that can be designed to fit into a hydrophobic pocket of the kinase active site, thereby increasing the binding affinity and selectivity of the inhibitor.

This two-step sequence allows for a modular and convergent approach to the synthesis of a library of potential kinase inhibitors, where both the amide and the aryl/heteroaryl substituents can be readily varied.

Conclusion and Future Perspectives

2-((5-Bromopyrimidin-2-yl)thio)acetic acid is a strategically important and versatile building block in medicinal chemistry. Its trifunctional nature provides a robust platform for the synthesis of diverse and complex molecules, particularly in the pursuit of novel kinase inhibitors. The ability to perform orthogonal chemical modifications at the bromine and carboxylic acid positions allows for a high degree of molecular diversity, which is essential for the optimization of lead compounds in drug discovery.

Future applications of this compound will likely continue to focus on the development of targeted therapies. As our understanding of the structural biology of various enzyme families grows, the rational design of inhibitors based on scaffolds such as 2-((5-Bromopyrimidin-2-yl)thio)acetic acid will become even more precise and effective. The continued exploration of new cross-coupling methodologies and amide bond forming reactions will further expand the synthetic utility of this valuable intermediate, solidifying its place in the medicinal chemist's toolbox.

References

- Vertex AI Search. (n.d.). Retrieved January 21, 2026.

-

PrepChem.com. (n.d.). Synthesis of 2-(Pyrimidin-2-yl)thio-5-bromopyrimidine. Retrieved January 21, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(Pyrimidin-2-yl)thio-5-bromopyrimidine. Retrieved January 21, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-((5-Bromopyrimidin-2-yl)thio)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics govern a molecule's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME).[1] Consequently, early and accurate physicochemical profiling is not merely a data-gathering exercise; it is a critical step in identifying viable drug candidates, optimizing lead compounds, and ultimately mitigating the risk of late-stage attrition. This guide provides a detailed examination of the core physicochemical properties of 2-((5-Bromopyrimidin-2-yl)thio)acetic acid, a heterocyclic compound with potential applications in medicinal chemistry. By presenting a comprehensive analysis of its structural and chemical attributes, we aim to equip researchers with the foundational knowledge necessary for its effective utilization in drug design and development programs.

Core Molecular Attributes

2-((5-Bromopyrimidin-2-yl)thio)acetic acid is a substituted pyrimidine derivative featuring a bromine atom at the 5-position and a thioacetic acid moiety at the 2-position. This unique combination of a halogenated heterocyclic ring and a carboxylic acid functional group dictates its chemical reactivity and physical behavior.

| Property | Value | Source |

| IUPAC Name | 2-((5-Bromopyrimidin-2-yl)thio)acetic acid | [2][3] |

| Synonyms | 2-(5-bromopyrimidin-2-yl)sulfanylacetic acid | [2][3] |

| CAS Number | 52767-92-7 | [2][3][4][5] |

| Molecular Formula | C₆H₅BrN₂O₂S | [2][4][5] |

| Molecular Weight | 249.09 g/mol | [2][4][5] |

| Appearance | White to off-white solid | [6] |

A Certificate of Analysis for a representative batch of this compound indicates a purity of 96.52% as determined by LCMS, with the ¹H NMR spectrum being consistent with the proposed structure.[6]

Structural and Spectroscopic Characterization

A definitive understanding of a molecule's structure is the bedrock of any chemical and biological investigation. Spectroscopic analysis provides the necessary evidence to confirm the identity and purity of 2-((5-Bromopyrimidin-2-yl)thio)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental data for 2-((5-Bromopyrimidin-2-yl)thio)acetic acid is not publicly available in the searched literature, a typical ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the pyrimidine ring and the methylene protons of the thioacetic acid side chain. The chemical shifts and coupling patterns of the pyrimidine protons would be influenced by the electronegativity of the nitrogen atoms and the bromine substituent.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₆H₅BrN₂O₂S. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-((5-Bromopyrimidin-2-yl)thio)acetic acid is expected to exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as C-S, C-N, and C-Br bonds.

Physicochemical Properties and their Implications in Drug Development

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile and, ultimately, its therapeutic efficacy.

Solubility

Solubility in both aqueous and organic media is a crucial factor for drug absorption and formulation. The presence of the carboxylic acid group suggests that the solubility of 2-((5-Bromopyrimidin-2-yl)thio)acetic acid will be pH-dependent. In its ionized (carboxylate) form at higher pH, aqueous solubility is expected to increase. Conversely, in its neutral form at lower pH, it is likely to be more soluble in organic solvents.

Acidity (pKa)

The pKa of the carboxylic acid group is a key parameter that determines the ionization state of the molecule at a given pH. This, in turn, influences its solubility, permeability across biological membranes, and binding to its target. The pKa of a typical aliphatic carboxylic acid is around 4-5. The electron-withdrawing nature of the bromopyrimidinylthio group may slightly influence the acidity of the carboxylic acid proton.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's distribution between an oily and an aqueous phase. It is a critical factor in determining a drug's ability to cross cell membranes. A balanced LogP is essential for good oral bioavailability.

Melting Point and Boiling Point

The melting and boiling points are indicators of the purity and stability of a compound. As a solid at room temperature, 2-((5-Bromopyrimidin-2-yl)thio)acetic acid is expected to have a relatively high melting point, reflecting the strength of the intermolecular forces in its crystal lattice.

Synthesis and Chemical Reactivity

The synthesis of 2-((5-Bromopyrimidin-2-yl)thio)acetic acid typically involves the reaction of a suitable pyrimidine precursor with a thioacetic acid derivative. The presence of multiple reactive sites—the pyrimidine ring, the bromine atom, the thioether linkage, and the carboxylic acid—makes it a versatile building block for the synthesis of more complex molecules. The bromine atom, in particular, can serve as a handle for various cross-coupling reactions, allowing for the introduction of diverse substituents.[2]

Safety and Handling

According to available safety data, 2-((5-Bromopyrimidin-2-yl)thio)acetic acid is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood.

Experimental Protocols

To ensure the accuracy and reproducibility of physicochemical data, standardized experimental protocols are essential.

Workflow for Physicochemical Property Determination

Caption: A generalized workflow for the experimental determination of key physicochemical properties.

Step-by-Step Protocol for Melting Point Determination

-

Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate.

-

Observation: The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Step-by-Step Protocol for Solubility Determination (Shake-Flask Method)

-

Equilibration: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH, or an organic solvent) in a sealed container.

-

Agitation: The mixture is agitated at a constant temperature until equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the compound in the saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Conclusion and Future Directions

This technical guide has summarized the currently available physicochemical information for 2-((5-Bromopyrimidin-2-yl)thio)acetic acid. While foundational data such as molecular weight and formula are well-established, a significant gap exists in the public domain regarding experimentally determined values for key properties like melting point, solubility, pKa, and detailed spectroscopic data. For researchers and drug development professionals, obtaining this empirical data is a crucial next step. Such information will not only provide a more complete profile of this compound but will also be instrumental in guiding its application in the synthesis of novel bioactive molecules and in the development of potential therapeutic agents. The versatile chemical nature of this compound, with its multiple points for synthetic elaboration, underscores its potential as a valuable scaffold in medicinal chemistry.

References

- Leyan. (2020). Certificate of Analysis: 2-(5-Bromopyrimidin-2-yl)acetic acid.

-

PubChem. (n.d.). Ethyl 2-(5-bromopyrimidin-2-yl)acetate. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Thioacetic acid. Retrieved January 21, 2026, from [Link]

-

MySkinRecipes. (n.d.). 2-((5-Bromopyrimidin-2-yl)thio)acetic acid. Retrieved January 21, 2026, from [Link]

-

Aladdin. (n.d.). 2-((5-Bromopyrimidin-2-yl)thio)acetic acid. Retrieved January 21, 2026, from [Link]

- Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Pharmaceuticals, 12(2), 79.

- Singh, P., et al. (2009). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. Bioorganic & Medicinal Chemistry, 17(6), 2576-2584.

- Al-Amiery, A. A., et al. (2021). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 5(4), 324-334.

-

AbacipharmTech. (n.d.). Inquiry Product - 2-((5-Bromopyrimidin-2-yl)thio)acetic acid. Retrieved January 21, 2026, from [Link]

- Gaikwad, S., et al. (2024). Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review. Results in Chemistry, 7, 101459.

- Hughes, J. P., et al. (2011). Physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols. Voprosy khimii i khimicheskoi tekhnologii, (4), 72-77.

Sources

- 1. Crystal structure and Hirshfeld analysis of 2-(5-bromo-thio-phen-2-yl)aceto-nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-((5-Bromopyrimidin-2-yl)thio)acetic acid | 52767-92-7 | Benchchem [benchchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. aceschem.com [aceschem.com]

- 5. labsolu.ca [labsolu.ca]

- 6. file.leyan.com [file.leyan.com]

solubility of 2-((5-Bromopyrimidin-2-yl)thio)acetic acid in DMSO

An In-Depth Technical Guide to Determining the Solubility of 2-((5-Bromopyrimidin-2-yl)thio)acetic Acid in DMSO

Executive Summary

In drug discovery and development, dimethyl sulfoxide (DMSO) is a near-ubiquitous solvent, prized for its remarkable ability to dissolve a wide spectrum of chemical entities.[1][2] The compound 2-((5-Bromopyrimidin-2-yl)thio)acetic acid is a key synthetic intermediate, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[3] An accurate understanding of its solubility in DMSO is not merely a procedural formality; it is a foundational prerequisite for the integrity of subsequent biological assays, ensuring accurate compound concentration, preventing precipitation in automated systems, and enabling reliable structure-activity relationship (SAR) studies.

Foundational Concepts: Kinetic vs. Thermodynamic Solubility

The term "solubility" can be misleading without proper context. In a drug discovery setting, it is crucial to distinguish between two distinct measurements that serve different purposes.[4]

-

Thermodynamic Solubility: This is the "gold standard" measurement representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[5] The process involves allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24 hours or more).[6] This value is critical for late-stage lead optimization, pre-formulation studies, and establishing a definitive physicochemical profile.[5][6]

-

Kinetic Solubility: This measurement reflects the concentration at which a compound precipitates when rapidly diluted from a high-concentration DMSO stock solution into an aqueous buffer.[7] It is a non-equilibrium measurement highly relevant to high-throughput screening (HTS) environments where compounds are introduced to assays in this manner.[5][6] Low kinetic solubility can lead to compound precipitation in assay plates, causing false negatives or positives and unreliable data.[4]

The choice of method is dictated by the stage of research. For initial screening and SAR exploration, a kinetic assessment is often sufficient. For lead candidates and IND-enabling studies, a precise thermodynamic solubility value is indispensable.

Physicochemical Properties of Solute and Solvent

A foundational understanding of the components is essential for designing and interpreting solubility experiments.

Table 1: Properties of Solute - 2-((5-Bromopyrimidin-2-yl)thio)acetic Acid

| Property | Value | Source |

| CAS Number | 52767-92-7 | [8][9] |

| Molecular Formula | C₆H₅BrN₂O₂S | [3][8] |

| Molecular Weight | 249.09 g/mol | [3][8] |

| IUPAC Name | 2-(5-bromopyrimidin-2-yl)sulfanylacetic acid | [3] |

| Purity | ≥98% (typical) | [8] |

Table 2: Properties of Solvent - Dimethyl Sulfoxide (DMSO)

| Property | Value | Source |

| Type | Polar Aprotic Solvent | [1][10][11] |

| Miscibility | Miscible with water and most organic solvents | [10] |

| Boiling Point | 189 °C (at standard pressure) | [1] |

| Freezing Point | 18.5 °C | [10] |

| Stability | Highly stable at temperatures below 150°C | [1] |

Experimental Protocol: Thermodynamic Solubility Determination

This method establishes the equilibrium solubility of the compound, providing the most accurate and definitive value. The protocol is based on the widely accepted "shake-flask" methodology.[6][12]

Principle

An excess of the solid compound is added to DMSO and agitated until the solution reaches equilibrium, creating a saturated state. The undissolved solid is then removed by centrifugation and filtration, and the concentration of the dissolved compound in the clear supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).[13]

Materials and Equipment

-

2-((5-Bromopyrimidin-2-yl)thio)acetic acid (solid)

-

Anhydrous DMSO

-

Calibrated analytical balance

-

2 mL microcentrifuge tubes

-

Vortex mixer

-

Thermostatted shaker or rotator (set to 25 °C)

-

High-speed microcentrifuge

-

0.22 µm syringe filters (ensure filter material is compatible with DMSO)

-

HPLC system with UV detector

-

Calibrated analytical standard of the test compound

Step-by-Step Methodology

-

Preparation of Supersaturated Solution: Accurately weigh approximately 10 mg of 2-((5-Bromopyrimidin-2-yl)thio)acetic acid into a 2 mL microcentrifuge tube.

-

Solvent Addition: Add a defined volume of anhydrous DMSO (e.g., 500 µL) to the tube.

-

Initial Mixing: Vortex the mixture vigorously for 2-3 minutes to facilitate initial dissolution and create a slurry.

-

Equilibration: Place the tube in a thermostatted shaker and agitate at a consistent speed for 24 hours at 25 °C. This extended incubation is critical to ensure the system reaches thermodynamic equilibrium.[14]

-

Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.

-

Supernatant Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet. For an additional layer of certainty, filter the collected supernatant through a 0.22 µm DMSO-compatible syringe filter.

-

Quantification: Prepare a dilution series of the supernatant in an appropriate solvent (e.g., acetonitrile/water). Analyze the diluted samples via a validated HPLC-UV method against a calibration curve prepared from an analytical standard of the compound.

-

Calculation: Back-calculate the concentration in the original DMSO supernatant using the dilution factor. This value represents the thermodynamic solubility.

Experimental Workflow Visualization

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Protocol: High-Throughput Kinetic Solubility Assessment

This method provides a rapid assessment of a compound's tendency to precipitate from a DMSO stock solution, which is highly relevant for automated screening applications.[13]

Principle

A high-concentration stock solution of the compound in DMSO is prepared and then diluted into an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) in a microplate. If the compound's solubility limit is exceeded, it will precipitate, causing the solution to become turbid. This turbidity is measured as an increase in absorbance (at a non-absorbing wavelength) using a plate reader.[5][13]

Materials and Equipment

-

2-((5-Bromopyrimidin-2-yl)thio)acetic acid

-

Anhydrous DMSO

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well UV-transparent microplate

-

Microplate reader with turbidity measurement capability (e.g., absorbance at 620 nm)

-

Automated liquid handler or multichannel pipette

Step-by-Step Methodology

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 2-((5-Bromopyrimidin-2-yl)thio)acetic acid in 100% anhydrous DMSO.

-

Plate Preparation: In a 96-well plate, dispense 198 µL of PBS (pH 7.4) into each well designated for the test compound.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells. This achieves a final compound concentration of 100 µM with a final DMSO concentration of 1%.

-

Mixing: Mix the contents thoroughly by gentle shaking on a plate shaker for 1-2 minutes.

-

Incubation: Incubate the plate at room temperature (25 °C) for 2 hours to allow for potential precipitation.[15]

-

Turbidity Measurement: Measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb, typically between 600-650 nm, using a microplate reader.[13]

-

Data Analysis: Compare the absorbance of the test compound wells to blank wells containing only PBS and 1% DMSO. A significant increase in absorbance indicates precipitation and thus a kinetic solubility of less than 100 µM under these conditions.

Experimental Workflow Visualization

Caption: Workflow for High-Throughput Kinetic Solubility Assessment.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a structured table for clear comparison and record-keeping.

Table 3: Example Data Summary for Solubility of 2-((5-Bromopyrimidin-2-yl)thio)acetic Acid

| Method | Solvent | Temp. (°C) | Measured Solubility (mg/mL) | Measured Solubility (mM) | Observations |

| Thermodynamic | DMSO | 25 | [Calculated Value] | [Calculated Value] | Clear saturated solution after filtration |

| Kinetic | PBS + 1% DMSO | 25 | < 0.025 | < 0.1 | Significant precipitation observed |

Interpretation: The thermodynamic result provides the maximum concentration for preparing a stable, long-term stock solution in pure DMSO. The kinetic result informs the practical concentration limit for assays involving dilution into aqueous media, helping to avoid compound precipitation that could compromise biological data.

Conclusion

References

- gChem Global. DMSO Physical Properties.

- Wikipedia. Dimethyl sulfoxide.

- BenchChem. Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.

- Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO)

- AxisPharm. Kinetic Solubility Assays Protocol.

- American Chemical Society. Dimethyl sulfoxide.

- Regulations.gov. Dimethyl Sulfoxide (DMSO) Physical Properties.

- Singhvi, G. et al.

- BioDuro. ADME Solubility Assay.

- PubMed. In vitro solubility assays in drug discovery.

- AstaTech. 2-((5-Bromopyrimidin-2-yl)thio)acetic acid.

- BenchChem. Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO.

- ResearchGate. How to check the Drug solubility DMSO solvent ..?.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

- Inventiva Pharma.

- ChemicalBook. ((5-BROMOPYRIMIDIN-2-YL)THIO)ACETIC ACID | 52767-92-7.

- BenchChem. 2-((5-Bromopyrimidin-2-yl)thio)acetic acid | 52767-92-7.

Sources

- 1. gchemglobal.com [gchemglobal.com]

- 2. Dimethyl sulfoxide - American Chemical Society [acs.org]

- 3. 2-((5-Bromopyrimidin-2-yl)thio)acetic acid | 52767-92-7 | Benchchem [benchchem.com]

- 4. inventivapharma.com [inventivapharma.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. labsolu.ca [labsolu.ca]

- 9. ((5-BROMOPYRIMIDIN-2-YL)THIO)ACETIC ACID | 52767-92-7 [chemicalbook.com]

- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. asianpubs.org [asianpubs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

A Technical Guide to the Stability and Storage of 2-((5-Bromopyrimidin-2-yl)thio)acetic acid

Abstract

This technical guide provides an in-depth analysis of the chemical stability, potential degradation pathways, and optimal storage conditions for 2-((5-Bromopyrimidin-2-yl)thio)acetic acid (CAS: 52767-92-7). As a crucial building block in medicinal chemistry and drug development, particularly for targeted protein degraders, understanding its stability profile is paramount for ensuring the integrity of research and manufacturing outcomes. This document synthesizes fundamental chemical principles with established pharmaceutical stability testing methodologies to offer field-proven insights for researchers, scientists, and drug development professionals. We will explore the intrinsic susceptibility of its core functional moieties—the thioether linkage and the bromopyrimidine ring—to oxidative, hydrolytic, and photolytic degradation, and outline a comprehensive experimental workflow for its stability assessment.

Introduction and Physicochemical Profile

2-((5-Bromopyrimidin-2-yl)thio)acetic acid is a bifunctional molecule increasingly utilized in the synthesis of complex pharmaceutical agents. Its structure incorporates a halogenated pyrimidine heterocycle linked via a thioether bond to an acetic acid moiety. This unique combination of functional groups makes it a valuable synthon but also introduces specific stability challenges that must be managed to ensure its purity, potency, and shelf-life.

The quality of this and other active pharmaceutical ingredients (APIs) is directly impacted by their chemical stability, which can be influenced by environmental factors such as temperature, humidity, light, and atmospheric oxygen.[1] Knowledge of a molecule's stability is essential for selecting appropriate formulations, packaging, and defining storage conditions and shelf life, all of which are critical components of regulatory documentation.[1]

Table 1: Physicochemical Properties of 2-((5-Bromopyrimidin-2-yl)thio)acetic acid

| Property | Value | Source(s) |

| CAS Number | 52767-92-7 | [2][3] |

| Molecular Formula | C₆H₅BrN₂O₂S | [2][3] |

| Molecular Weight | 249.09 g/mol | [2] |

| Appearance | Solid (form may vary) | [4] |

| Purity | Typically ≥97% | [2][3] |

| Storage | Room temperature (recommended by some suppliers) | [5] |

| Shelf Life | Approx. 1095 days (under ideal conditions) | [5] |

Intrinsic Chemical Stability and Degradation Pathways

The stability of 2-((5-Bromopyrimidin-2-yl)thio)acetic acid is governed by the inherent reactivity of its constituent functional groups. The two primary points of vulnerability are the thioether sulfur atom and the electron-deficient bromopyrimidine ring.

Oxidative Stability

The thioether linkage is the most significant site of oxidative susceptibility. Thioethers can be readily oxidized, typically by atmospheric oxygen, peroxides, or other reactive oxygen species (ROS), to form the corresponding sulfoxide and, under more stringent conditions, the sulfone.[6][7]

-

Primary Degradation Pathway: Thioether → Sulfoxide

-

Secondary Degradation Pathway: Sulfoxide → Sulfone

This oxidation process is a critical consideration, as even trace amounts of peroxide contaminants in solvents (e.g., THF, diethyl ether) can initiate degradation. While oxidation by hydrogen peroxide (H₂O₂) can be slow under some conditions, other ROS like hypochlorite can oxidize thioethers much more rapidly.[8][9] The formation of these oxygenated derivatives represents a change in the chemical entity, impacting its purity and potentially its reactivity in subsequent synthetic steps.

Photostability

The pyrimidine ring, a core component of nucleobases, is known to be susceptible to photolytic degradation upon exposure to ultraviolet (UV) radiation.[10] UV irradiation can induce the formation of photoproducts such as pyrimidine hydrates.[11] The presence of a bromine atom on the ring can further influence its electronic structure and photosensitivity.[12] While some pyrimidine derivatives have been developed for their photostability, it cannot be assumed for all such compounds.[13][14] Prolonged exposure to light, especially high-energy UV sources, should be considered a potential risk for degradation.

Hydrolytic Stability

The molecule contains a thioether bond (-S-), not a thioester (-S-C=O). Thioethers are generally much more resistant to hydrolysis than thioesters.[15][16] Thioester hydrolysis readily cleaves the molecule into a carboxylic acid and a thiol, but the C-S bond in a thioether is kinetically stable under typical aqueous conditions at neutral pH.[17][18]

Forced degradation studies, which involve stressing the compound under harsh acidic and basic conditions, are necessary to definitively establish its hydrolytic stability profile.[19] While stable at neutral pH, prolonged exposure to strong acids or bases at elevated temperatures could potentially lead to cleavage of the thioether bond or other reactions on the pyrimidine ring.

Thermal Stability

Figure 2: Experimental workflow for a comprehensive stability study.

Conclusion

2-((5-Bromopyrimidin-2-yl)thio)acetic acid is a stable compound when stored and handled correctly. However, its thioether and bromopyrimidine moieties present inherent risks of oxidative and photolytic degradation, respectively. Standard room temperature storage may be adequate for short-term use, but for long-term preservation of purity, storage at 2-8°C under an inert atmosphere and protected from light is strongly advised. The implementation of a systematic stability testing program, including forced degradation and long-term studies, is a critical, self-validating step to ensure the material's quality over time and to support its successful application in research and drug development.

References

-

Fiveable. Thioester Hydrolysis Definition. [Online] Available at: [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Online] Available at: [Link]

- Magar, S., et al. 2014. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 4(6), pp. 125-133.

-

Onyx Scientific. 2023. A practical guide to forced degradation and stability studies for drug substances. [Online] Available at: [Link]

-

Pearson+. 2024. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons. [Online] Available at: [Link]

-

Luminata. 2022. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Online] Available at: [Link]

-

Creative Biolabs. Forced Degradation Studies. [Online] Available at: [Link]

-

Wang, W., et al. 2019. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Omega, 4(1), pp. 2049-2056. Available at: [Link]

-

Wikipedia. Thioester. [Online] Available at: [Link]

-

Master Organic Chemistry. 2015. Thiols And Thioethers. [Online] Available at: [Link]

-

LibreTexts Chemistry. 2023. 21.8 Chemistry of Thioesters and Acyl Phosphates: Biological Carboxylic Acid Derivatives. [Online] Available at: [Link]

-

Química Organica. The Thioethers. [Online] Available at: [Link]

-

Wang, W., et al. 2019. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 21(1), pp. 289-293. Available at: [Link]

-

LibreTexts Chemistry. 2022. 11.7: Hydrolysis of Thioesters, Esters, and Amides. [Online] Available at: [Link]

-

Liu, Y., et al. 2018. Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers, 5(11), pp. 2842-2849. Available at: [Link]

-

Boorstein, R. J., et al. 1990. Formation and stability of repairable pyrimidine photohydrates in DNA. Biochemistry, 29(45), pp. 10443-10450. Available at: [Link]

- Nune, S. K., et al. 2025. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega, 10(42), pp. 50139-50152.

-

Horbury, M. D., et al. 2022. Insight into the Photodynamics of Photostabilizer Molecules. The Journal of Physical Chemistry A, 126(45), pp. 8419-8427. Available at: [Link]

-

Wikipedia. Pyrimidine. [Online] Available at: [Link]

-

Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET THIOACETIC ACID. [Online] Available at: [Link]

-

ResearchGate. Common ultraviolet (UV)-induced photoproducts. [Online] Available at: [Link]

-

Pharmaguideline. 2011. Testing Procedure (Method of analysis) for Sulphur in Organic Compounds, Tartrates and Thiosulphates. [Online] Available at: [Link]

-

Wikipedia. Thioacetic acid. [Online] Available at: [Link]

-

AbacipharmTech. Inquiry Product - 2-((5-Bromopyrimidin-2-yl)thio)acetic acid. [Online] Available at: [Link]

-

Restek. 2021. Sulfur Compound Stability in Air Sampling Canisters: How Fill Gas Choice Affects Method Accuracy. [Online] Available at: [Link]

-

Kruve, A., et al. 2019. Biological sulphur-containing compounds - Analytical challenges. Analytica Chimica Acta, 1083, pp. 1-19. Available at: [Link]

-

ResearchGate. 2025. Thiolated polymers: Stability of thiol moieties under different storage conditions. [Online] Available at: [Link]

- Google Patents. US3956301A - Process for bromination of pyrimidine.

-

Ferreira da Silva, F., et al. 2018. Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. Molecules, 23(11), p. 2788. Available at: [Link]

-

The NELAC Institute. Stability of Sulfur Compounds in Whole Air Sampling. [Online] Available at: [Link]

-

PubChem. Ethyl 2-(5-bromopyrimidin-2-yl)acetate. [Online] Available at: [Link]

- Le, C. H., et al. 2025. Harnessing radical mediated reactions of thioacids for organic synthesis.

- Science of Synthesis. 2005.

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aceschem.com [aceschem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Page loading... [wap.guidechem.com]

- 5. labsolu.ca [labsolu.ca]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. The Thioethers [quimicaorganica.org]

- 8. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pyrimidine - Wikipedia [en.wikipedia.org]

- 11. Formation and stability of repairable pyrimidine photohydrates in DNA [pubmed.ncbi.nlm.nih.gov]

- 12. Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. fiveable.me [fiveable.me]

- 18. Thioester - Wikipedia [en.wikipedia.org]

- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 20. researchgate.net [researchgate.net]

NMR and mass spectrometry data for 2-((5-Bromopyrimidin-2-yl)thio)acetic acid

An In-depth Technical Guide to the Characterization of 2-((5-Bromopyrimidin-2-yl)thio)acetic acid

Prepared by: A Senior Application Scientist

Introduction: The Analytical Imperative for Novel Building Blocks

In the landscape of contemporary drug discovery and development, the rigorous characterization of novel chemical entities is the bedrock of scientific integrity and progress. 2-((5-Bromopyrimidin-2-yl)thio)acetic acid is a key heterocyclic building block, integrating a reactive pyrimidine core with a thioacetic acid moiety. This structure presents multiple avenues for synthetic elaboration, making it a valuable intermediate for the construction of complex molecules with potential therapeutic applications.[1][2] The precise confirmation of its structure and purity is paramount before its inclusion in synthetic workflows.

This guide provides a comprehensive technical overview of the expected analytical data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for 2-((5-Bromopyrimidin-2-yl)thio)acetic acid. It is designed for researchers and scientists, offering not just predicted data but also the underlying scientific rationale and field-proven experimental protocols to empower robust in-house validation.

Molecular Structure and Spectroscopic Overview

A thorough understanding of the molecule's architecture is fundamental to interpreting its spectral data. The key features include an electron-deficient pyrimidine ring, a bromine substituent, a thioether linkage, and a carboxylic acid group. Each of these functional groups imparts a distinct electronic environment, which will be reflected in the NMR and MS data.

Caption: Chemical structure of 2-((5-Bromopyrimidin-2-yl)thio)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution, providing precise information about the chemical environment, connectivity, and number of protons and carbons.[3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show three distinct signals corresponding to the pyrimidine ring protons, the methylene protons of the thioacetic acid group, and the acidic proton. The electron-withdrawing nature of the nitrogen atoms and the bromine atom will significantly influence the chemical shifts of the pyrimidine protons.[4][5]

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyrimidine H-4, H-6 | ~8.8 - 9.0 | Singlet | 2H | The two protons on the pyrimidine ring are chemically equivalent due to the plane of symmetry. They are highly deshielded by the adjacent electronegative nitrogen atoms, resulting in a downfield shift.[6][7] |

| Methylene (-S-CH₂ -) | ~3.9 - 4.1 | Singlet | 2H | The methylene protons are adjacent to both a sulfur atom and a carbonyl group, which deshields them. The signal is a singlet as there are no adjacent protons to couple with. |

| Carboxylic Acid (-COOH ) | >12.0 | Broad Singlet | 1H | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. Its visibility can depend on the solvent and concentration. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display four signals for the carbon atoms of the pyrimidine ring and two for the thioacetic acid side chain. The chemical shifts are dictated by hybridization and the electronic effects of neighboring atoms.

| Predicted Signal | Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (-C =O) | ~170 - 175 | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.[8] |

| Pyrimidine C-2 | ~165 - 170 | This carbon is bonded to two nitrogen atoms and the sulfur atom, causing a significant downfield shift. |

| Pyrimidine C-4, C-6 | ~158 - 162 | These equivalent carbons are bonded to nitrogen and are deshielded, appearing in the aromatic region. |

| Pyrimidine C-5 | ~110 - 115 | This carbon is bonded to bromine, which typically shifts the signal to a more shielded (upfield) position compared to the other ring carbons. |

| Methylene (-S-CH₂ -) | ~35 - 40 | The methylene carbon is influenced by the adjacent sulfur and carbonyl groups.[9] |

Recommended NMR Experimental Protocol

To ensure high-quality, reproducible data, adherence to a standardized protocol is essential. The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its excellent solvating power for polar compounds and its ability to slow the exchange of the carboxylic acid proton, making it more readily observable.[10]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 2-((5-Bromopyrimidin-2-yl)thio)acetic acid [myskinrecipes.com]

- 3. omicsonline.org [omicsonline.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Acetic acid(64-19-7) 13C NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

The Pyrimidine-Thioacetic Acid Scaffold: A Whitepaper on Biological Targets and Drug Development Insights

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring is a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] When functionalized with a thioacetic acid moiety, this scaffold gives rise to a class of derivatives with a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the known biological targets of pyrimidine-thioacetic acid derivatives, delving into their mechanisms of action, and offering detailed experimental protocols for their evaluation. By synthesizing current research, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical methodologies necessary to advance the discovery of novel therapeutics based on this versatile chemical entity.

Introduction: The Versatility of the Pyrimidine Core

The pyrimidine nucleus, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of life itself, forming the structural basis for the nucleobases uracil, thymine, and cytosine in DNA and RNA.[3][4] This inherent biocompatibility allows pyrimidine derivatives to readily interact with various biological macromolecules, including enzymes and genetic material.[2] Consequently, compounds incorporating the pyrimidine scaffold have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant activities.[1][2][4][5] The introduction of a thioacetic acid group [(S)-CH₂COOH] to the pyrimidine ring provides an additional functional handle that can significantly influence the molecule's physicochemical properties and its interactions with biological targets.

Key Biological Targets and Mechanisms of Action

Pyrimidine-thioacetic acid derivatives exert their biological effects by modulating the activity of various enzymes and cellular pathways. The following sections detail some of the most significant targets identified to date.

Enzyme Inhibition: A Primary Modality of Action

A predominant mechanism through which pyrimidine-thioacetic acid and related thio-derivatives function is through the inhibition of key enzymes involved in critical physiological and pathological processes.

Aldose reductase is a key enzyme in the polyol pathway, which has been implicated in the development of diabetic complications. A series of 2-[(4-aryl-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid derivatives have been synthesized and identified as potent inhibitors of human aldose reductase.[6] The carboxylic acid moiety of these derivatives is believed to play a crucial role in their affinity for the AR enzyme.[6] Molecular docking studies have further elucidated the binding modes of these compounds within the active site of the enzyme.[6]

Certain pyrimidine-linked acyl thiourea derivatives have demonstrated significant inhibitory potential against α-amylase and proteinase K.[3] These enzymes are involved in carbohydrate and protein metabolism, respectively, and their inhibition has therapeutic implications in conditions like diabetes and certain infections. The inhibitory activity is often quantified by determining the half-maximal inhibitory concentration (IC₅₀) value.[3]

The anti-inflammatory properties of some pyrimidine and thiazolopyrimidine derivatives have been attributed to their selective inhibition of cyclooxygenase-2 (COX-2).[7] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. Selective COX-2 inhibitors are sought after for their potential to reduce inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs.[7]

Glutathione reductase is a crucial enzyme for maintaining the reduced glutathione pool, which is essential for cellular antioxidant defense. Pyrimidine derivatives have been investigated as inhibitors of GR, with some compounds showing potent inhibitory activity.[8] The inhibition of GR can be a therapeutic strategy in diseases like cancer and malaria, where the antioxidant capacity of cells is a key survival mechanism.[8]

The diverse biological activities of pyrimidine-thio derivatives suggest a broader range of enzymatic targets. These include:

-

α-Glucosidase and Pancreatic Lipase: Inhibition of these enzymes is a strategy for managing hyperglycemia and obesity, respectively.[9]

-

Protein Kinases: Thio-pyrimidine derivatives have shown inhibitory activity against protein kinases like CDK-1, which are critical regulators of the cell cycle and are often dysregulated in cancer.[10][11]

-

Thymidylate Synthase (TS): A primary mode of action for some pyrimidine-based anticancer agents is the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis.[1]

Anticancer Activity

Pyrimidine derivatives, including those with thio-modifications, have demonstrated significant antitumor activity through various mechanisms.[1][12] These compounds can interfere with essential cellular processes for tumor growth and progression.[1] Some derivatives have shown promising efficacy against breast cancer cell lines, such as MCF-7.[1][12] The antiproliferative activity is often evaluated using the MTT assay to determine cell viability.[1][13]

Antimicrobial Activity

The pyrimidine scaffold is present in many commercially available antimicrobial drugs.[1] Pyrimidine-thioacetic acid derivatives and related compounds have been shown to possess broad-spectrum antibacterial and antifungal activity.[1][14] Their mechanism of action can involve the inhibition of essential bacterial processes like FtsZ polymerization and dihydrofolate reductase (DHFR) activity, or interference with cell division.[1] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of these compounds.[1]

Antioxidant Activity

Several pyrimidine derivatives exhibit potent antioxidant properties.[1][12] They can act as radical scavengers, mitigating oxidative stress, which is implicated in a wide range of diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate the antioxidant capacity of these compounds.[1]

Experimental Protocols and Methodologies

The following section provides detailed, step-by-step methodologies for key experiments used to characterize the biological activity of pyrimidine-thioacetic acid derivatives.

In Vitro Enzyme Inhibition Assays

This assay determines the ability of a compound to inhibit the activity of α-amylase, an enzyme that hydrolyzes starch.

Protocol:

-

Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a microplate well, add the test compound solution, α-amylase enzyme solution, and a starch solution.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration.

-

Add a colorimetric reagent (e.g., dinitrosalicylic acid) to stop the reaction and develop a color proportional to the amount of reducing sugars produced.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Cell-Based Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][13]

Protocol:

-

Seed cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a specific density and allow them to adhere overnight.[1][13]

-

Treat the cells with various concentrations of the pyrimidine-thioacetic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).[1][13]

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.[1]

Protocol:

-

Prepare serial twofold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[1]

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Protocol:

-

Prepare a solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

-

In a microplate well or cuvette, add the test compound solution to a solution of DPPH in the same solvent.

-

Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Measure the decrease in absorbance at a wavelength of approximately 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Data Presentation and Visualization

Tabular Summary of Biological Activities

| Derivative Class | Target/Activity | Key Findings | Reference |

| 2-[(Aryl-cyano-oxo-dihydropyrimidinyl)thio]acetic acids | Aldose Reductase | Potent inhibition with IC₅₀ values in the low micromolar range. | [6] |

| Pyrimidine-linked acyl thioureas | α-Amylase, Proteinase K | Significant inhibition, with some compounds having IC₅₀ values comparable to the standard inhibitor acarbose. | [3] |

| Pyrimidine and Thiazolopyrimidine Derivatives | Cyclooxygenase-2 (COX-2) | Selective inhibition of COX-2 over COX-1, suggesting anti-inflammatory potential with reduced side effects. | [7] |

| Pyrimidine Derivatives | Glutathione Reductase | Effective inhibition, with some derivatives showing noncompetitive inhibition. | [8] |

| Pyrimidine Sulfonyl Methanone Derivatives | Antimicrobial (S. epidermidis, S. haemolyticus) | Significant antimicrobial potency. | [1] |

| Pyrimidine Sulfonothioates | Anticancer (MCF-7) | Promising antitumor effects against breast cancer cells. | [1][12] |

| Thio-pyrimidine Derivatives | Protein Kinase (CDK-1) | Moderate inhibitory activity, suggesting potential for cell cycle modulation. | [10][11] |

Visualizing Experimental Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and a simplified signaling pathway relevant to the biological targets of pyrimidine-thioacetic acid derivatives.

Caption: Simplified pathway showing the inhibition of COX-2 by pyrimidine-thioacetic acid derivatives.

Conclusion and Future Directions

Pyrimidine-thioacetic acid derivatives represent a promising class of compounds with a diverse range of biological activities. Their ability to inhibit key enzymes, exert anticancer and antimicrobial effects, and act as antioxidants underscores their therapeutic potential. The modular nature of their synthesis allows for extensive structural modifications, enabling the fine-tuning of their activity and selectivity towards specific biological targets.

Future research in this area should focus on:

-

Target Deconvolution: Identifying the specific molecular targets for compounds that exhibit interesting phenotypic effects.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the pyrimidine-thioacetic acid scaffold to optimize potency and selectivity.

-

In Vivo Efficacy and Safety Profiling: Evaluating the most promising lead compounds in relevant animal models to assess their therapeutic potential and toxicological profile.

-

Exploration of Novel Targets: Screening these derivatives against a broader panel of biological targets to uncover new therapeutic applications.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of pyrimidine-thioacetic acid derivatives, paving the way for the development of novel and effective treatments for a wide range of diseases.

References

-

Al-Hourani, B. J., Al-Adhami, R. M., Al-Fatlawi, A. A., Al-Sultani, A. A., & Al-Obaidi, O. A. (2025). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. Scientific Reports, 15(1), 1-17. [Link]

-

Gouda, M. A., Eldien, H. F., Girges, M. M., & El-Gazzar, M. G. (2021). Synthesis, characterization and biological evaluation of fused thiazolo[3,2-a]pyrimidine derivatives. RSC Advances, 11(52), 32935-32946. [Link]

-

Al-Hourani, B. J., Al-Adhami, R. M., Al-Fatlawi, A. A., Al-Sultani, A. A., & Al-Obaidi, O. A. (2025). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. Research Square. [Link]

-

Khan, I., et al. (2024). Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]

-

de Oliveira, C. S., et al. (2022). Discovery of Thiopyrimidinone Derivatives as a New Class of Human Aldose Reductase Inhibitors. Journal of the Brazilian Chemical Society, 33, 215-226. [Link]

-

Singh, H., & Kumar, R. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(12), e2100278. [Link]

-

Sayed, S. M., & Mohamed, H. A. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Chemical and Pharmaceutical Sciences, 11(2), 1-10. [Link]

-

Di Martino, R. M. C., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771. [Link]

-

Al-Hourani, B. J., Al-Adhami, R. M., Al-Fatlawi, A. A., Al-Sultani, A. A., & Al-Obaidi, O. A. (2025). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. Scientific Reports, 15(1), 1-17. [Link]

-

Anonymous. (2023). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. Journal of Emerging Technologies and Innovative Research, 10(9), b299-b308. [Link]

-

Kumar, A., & Singh, P. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic and Medicinal Chemistry International Journal, 2(3), 555586. [Link]

-

Kumar, A., et al. (2010). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 20(2), 736-739. [Link]

-

Sharma, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 22(2), 1146-1159. [Link]

-

Fandakli, S., et al. (2018). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method. Turkish Journal of Chemistry, 42(4), 1012-1027. [Link]

-

Duran, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Advances in Biotechnology & Microbiology, 18(2), 555982. [Link]

-

Amr, A. E. G. E., & Abdulla, M. M. (2006). A Potent Cyclooxygenase-2 Inhibitor for Synthesized Pyrimidine and Thiazolopyrimidine Derivatives. Research Journal of Pharmaceutical and Biological Sciences, 2(1), 33-39. [Link]

-

Gholivand, K., et al. (2013). Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils. Journal of Chemistry, 2013, 481210. [Link]

-

Iovino, M., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Molecules, 29(14), 3328. [Link]

-

Dotsenko, V. V., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Current Organic Synthesis, 14(7), 938-966. [Link]

-

Pol'kina, R. I. (1968). [The effect of pyrimidine derivatives on the antitumor action and toxicity of thio-TEPA]. Voprosy Onkologii, 14(2), 53-55. [Link]

-

Singh, H., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. [Link]

-

Kostopoulou, I., et al. (2025). Synthesis of pyrimidine derivatives (2a–2h) using: glacial acetic acid,... Molecules, 30(1), 1-20. [Link]

-

Salas, C. O., & Espinosa-Bustos, C. (Eds.). (2023). Special Issue: Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI. [Link]

-

Jia, R., et al. (2017). Recent progress in the synthesis of thiazolo[3,2-a]pyrimidine compounds. Chinese Journal of Organic Chemistry, 37(1), 59-69. [Link]

-

Al-Ostath, A. I., et al. (2021). Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies. Molecules, 26(22), 6902. [Link]

-

Zhang, Z., et al. (2017). Discovery of Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the Tolerant Region I of NNIBP. Scientific Reports, 7(1), 1-13. [Link]

Sources

- 1. Sulfoxidation of pyrimidine thioate derivatives and study their biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. scielo.br [scielo.br]

- 7. scialert.net [scialert.net]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. "Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol " by SEDA FANDAKLI, NURAN KAHRİMAN et al. [journals.tubitak.gov.tr]

- 10. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. jetir.org [jetir.org]

An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of 2-((5-Bromopyrimidin-2-yl)thio)acetic acid

This guide provides a comprehensive framework for conducting the initial in vitro cytotoxicity screening of the novel compound, 2-((5-Bromopyrimidin-2-yl)thio)acetic acid. The methodologies outlined herein are designed to establish a foundational understanding of the compound's cytotoxic potential, selectivity, and primary mechanism of cell death. This document is intended for researchers, scientists, and drug development professionals.

Introduction: Rationale and Strategic Approach

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The incorporation of a thioacetic acid moiety introduces a reactive thiol group, which can modulate bioavailability and interact with biological targets.[3][4] Given that many pyrimidine derivatives exert their anticancer effects by inducing apoptosis and cell cycle arrest, a primary cytotoxicity screen is an essential first step in characterizing the therapeutic potential of 2-((5-Bromopyrimidin-2-yl)thio)acetic acid.[1][5][6]

This guide advocates for a multi-assay, tiered screening approach. This strategy is designed to not only quantify cytotoxicity but also to provide preliminary insights into the underlying mechanism of action, thereby informing subsequent, more detailed investigations. Cell-based phenotypic screening is a cornerstone of drug discovery, and early cytotoxicity profiling is crucial for prioritizing candidates with favorable characteristics.[7]

Experimental Design: A Self-Validating Triad of Assays

To ensure the integrity and reliability of the preliminary screen, a triad of assays is proposed. This approach provides a self-validating system where data from one assay corroborates or qualifies the results of another, mitigating the risk of artifacts and providing a more holistic view of the compound's activity.

2.1 Cell Line Selection: The Importance of Context

The choice of cell lines is paramount for generating relevant data. A well-considered panel should include:

-

Cancer Cell Lines: A selection of both solid and hematological tumor cell lines to assess the breadth of anti-cancer activity. For instance, a panel could include:

-

Non-Cancerous Cell Line: A non-cancerous cell line, such as human embryonic kidney cells (HEK293) or normal human dermal fibroblasts (NHDF), is crucial for determining the compound's selectivity index—a key indicator of its potential therapeutic window.[1][9]

2.2 Tiered Assay Approach

The screening will be conducted in a tiered fashion:

-

Tier 1: Primary Viability/Metabolic Activity Assessment: The MTT assay will be employed to provide a rapid and cost-effective measure of the compound's effect on cell viability.[9]

-

Tier 2: Confirmation of Cytotoxicity via Membrane Integrity: The Lactate Dehydrogenase (LDH) assay will be used to confirm cytotoxic effects by measuring the release of a cytosolic enzyme, which is indicative of compromised cell membrane integrity.[10]

-

Tier 3: Mechanistic Insight into Cell Death: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry will elucidate whether the observed cell death is primarily due to apoptosis or necrosis.[11][12]

Methodologies and Protocols

3.1 Tier 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[9][13] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][15] The amount of formazan produced is directly proportional to the number of viable cells.[15]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[13]

-

Compound Treatment: Treat cells with a serial dilution of 2-((5-Bromopyrimidin-2-yl)thio)acetic acid (e.g., 0.1, 1, 10, 50, 100 µM) for 24 and 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5 hours at 37°C.[15]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[16]

3.2 Tier 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.[17][18] This provides a direct measure of cytotoxicity.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

-

Supernatant Collection: After the treatment period, carefully collect an aliquot of the cell culture supernatant from each well.

-

LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.[10]

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]

-

Stop Reaction and Read Absorbance: Add the stop solution and measure the absorbance at 490 nm.[10] A reference wavelength of 680 nm should be used to subtract background absorbance.[10]

3.3 Tier 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[19] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12] Propidium iodide is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[12]

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at concentrations determined to be effective in the MTT and LDH assays.

-

Cell Harvesting: After treatment, harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-